molecular formula C48H70F3N19O17 B12109022 Alloferon 2

Alloferon 2

Cat. No.: B12109022
M. Wt: 1242.2 g/mol
InChI Key: OBMWXSWSUDGNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloferon 2 is a linear, non-glycosylated oligopeptide with a unique amino acid sequence. It is a variant of alloferon, which is known for its immunomodulatory and antimicrobial properties. This compound has demonstrated significant potential in enhancing natural killer cell cytotoxicity and stimulating interferon synthesis, making it a promising candidate for antiviral and antitumor therapies .

Preparation Methods

Alloferon 2 can be synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method allows for high yield and purity of the final product. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

Alloferon 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alloferon 2 has a wide range of scientific research applications. In biology and medicine, it is used for its immunomodulatory effects, enhancing the body’s immune response against pathogens and tumors. It has shown promise in treating viral infections by regulating the viral life cycle and preventing proliferation. Additionally, this compound has been studied for its potential in treating inflammatory conditions and cancer .

Mechanism of Action

The mechanism of action of alloferon 2 involves the activation of natural killer cells and the stimulation of interferon synthesis. It enhances the cytotoxicity of natural killer cells, allowing them to effectively target and destroy infected or malignant cells. This compound also modulates the immune response by inhibiting inflammatory mediators and activating specific signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

Comparison with Similar Compounds

Alloferon 2 is similar to other antimicrobial peptides, such as defensins and cathelicidins, which also have immunomodulatory and antimicrobial properties. this compound is unique in its specific amino acid sequence and its ability to enhance natural killer cell activity. Other similar compounds include alloferon 1, which differs from this compound in the number of amino acids in the peptide chain .

Properties

Molecular Formula

C48H70F3N19O17

Molecular Weight

1242.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)

InChI Key

OBMWXSWSUDGNEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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